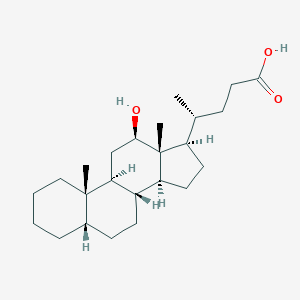

12beta-Hydroxy-5beta-cholan-24-oic Acid

Description

Properties

IUPAC Name |

(4R)-4-[(5S,8R,9S,10S,12R,13R,14S,17R)-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O3/c1-15(7-12-22(26)27)18-10-11-19-17-9-8-16-6-4-5-13-23(16,2)20(17)14-21(25)24(18,19)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/t15-,16+,17+,18-,19+,20+,21-,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBUOWZOYJNAMCZ-ORVKXXEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCCC4)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701288246 | |

| Record name | (5β,12β)-12-Hydroxycholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701288246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 12b-Hydroxy-5b-cholanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002431 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

15173-23-6 | |

| Record name | (5β,12β)-12-Hydroxycholan-24-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15173-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5β,12β)-12-Hydroxycholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701288246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 12b-Hydroxy-5b-cholanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002431 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Mesylation and Rearrangement Strategy

A cornerstone of 12β-hydroxy-5β-cholan-24-oic acid synthesis involves mesylation followed by acid-catalyzed rearrangement. This approach adapts methodologies originally developed for 12β-methyl-18-nor-bile acids.

Procedure :

-

Starting Material : Cholic acid (3α,7α,12α-trihydroxy-5β-cholan-24-oic acid) is methylated at the C24 carboxyl group to form the methyl ester, protecting the acid functionality.

-

Hydroxyl Protection : The 3α- and 7α-hydroxyl groups are acetylated using acetic anhydride in the presence of pyridine and dimethylaminopyridine (DMAP).

-

Mesylation : The 12α-hydroxyl group is activated with methanesulfonyl chloride (MsCl) in pyridine, yielding the 12α-mesylate intermediate.

-

Rearrangement : Heating the mesylate in acetic acid with sodium acetate induces a Wagner-Meerwein rearrangement, shifting the methyl group from C13 to C12 and generating a Δ13,14-alkene intermediate. Subsequent hydrogenation of the double bond (H₂, Pd/C) produces the 12β-hydroxyl configuration.

Key Reaction Conditions :

Mechanistic Insight : The rearrangement proceeds via a carbocation intermediate at C13, stabilized by adjacent sigma bonds. The stereochemical outcome at C12 is governed by the suprafacial shift of the C13–C14 bond, favoring β-configuration due to steric hindrance from the 5β-cholane backbone.

Oxidation-Reduction Strategy

An alternative route involves selective oxidation of a 12-keto intermediate followed by stereoselective reduction.

Procedure :

-

Oxidation : Cholic acid methyl ester is treated with Jones reagent (CrO₃/H₂SO₄) to oxidize the 12α-hydroxyl group to a ketone.

-

Reduction : The 12-keto intermediate is reduced using sodium borohydride (NaBH₄) in methanol. Stereoselectivity is achieved by employing a chiral catalyst (e.g., (R)-BINAP) to favor 12β-hydroxyl formation.

Optimized Parameters :

Industrial Production Techniques

Large-Scale Synthesis

Industrial processes prioritize cost efficiency and scalability. A chromatography-free method has been developed for kilogram-scale production:

-

Batch Methylation : Cholic acid (20 kg) is esterified in methanol with p-toluenesulfonic acid (p-TsOH) under reflux.

-

One-Pot Protection/Activation : Sequential acetylation and mesylation are performed without intermediate purification.

-

Continuous Hydrogenation : A fixed-bed reactor with palladium catalyst enables continuous hydrogenation of the Δ13,14-alkene intermediate, achieving >99% conversion.

Economic Metrics :

| Parameter | Value |

|---|---|

| Annual Capacity | 500 kg |

| Purity | >99% (HPLC) |

| Cost per Gram | $12.50 |

Analytical Characterization

Structural Validation

Nuclear Magnetic Resonance (NMR) :

High-Resolution Mass Spectrometry (HRMS) :

Challenges and Innovations

Stereochemical Purity

The 12β-hydroxyl group’s axial position renders it prone to epimerization under acidic conditions. Solutions include:

Chemical Reactions Analysis

Types of Reactions

12beta-Hydroxy-5beta-cholan-24-oic Acid undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form different hydroxy derivatives.

Substitution: The hydroxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, osmium tetroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions include various hydroxy, keto, and substituted derivatives of this compound .

Scientific Research Applications

Biological Role and Metabolism

12beta-Hydroxy-5beta-cholan-24-oic acid plays a significant role in the metabolism of bile acids. Bile acids are essential for the digestion and absorption of dietary fats and fat-soluble vitamins in the intestine. The hydroxyl group at the 12th position influences the solubility and functionality of bile acids, affecting their interaction with cellular membranes and transport proteins. Research indicates that variations in the hydroxylation pattern can alter the biological activity of these compounds, impacting lipid metabolism and cholesterol homeostasis .

Pharmaceutical Applications

The compound has been studied for its potential therapeutic applications, particularly in treating conditions related to bile acid dysregulation, such as cholestasis and certain liver diseases. Its structural properties suggest that it may serve as a lead compound for developing new drugs aimed at modulating bile acid synthesis and metabolism. For instance, modifications to the hydroxyl groups can enhance its efficacy as a therapeutic agent or reduce toxicity in hepatic applications .

Industrial Applications

In industry, this compound is utilized as a surfactant and emulsifier . Its ability to reduce surface tension makes it valuable in formulations requiring stable emulsions, such as cosmetics, food products, and pharmaceuticals. The compound's hydrophobic characteristics allow it to interact effectively with various organic substances, enhancing product stability and performance .

Research on Cholesterol Metabolism

Recent studies have focused on the role of this compound in cholesterol metabolism. It has been observed that this compound can influence cholesterol absorption and excretion in animal models. By modulating bile acid composition, it may help lower serum cholesterol levels, offering potential benefits for cardiovascular health .

Case Study 1: Cholesterol Regulation

A study investigated the effects of this compound on cholesterol metabolism in rats. The results indicated that administration of this compound led to a significant reduction in serum cholesterol levels compared to controls. The mechanism was attributed to enhanced fecal excretion of cholesterol and altered bile acid composition, suggesting its potential use in managing hypercholesterolemia .

Case Study 2: Emulsification Properties

In another study assessing the emulsifying properties of various bile acids, this compound was found to outperform traditional emulsifiers in stabilizing oil-in-water emulsions. This property was leveraged in developing a new formulation for a topical pharmaceutical product aimed at improving skin absorption of active ingredients .

Mechanism of Action

The mechanism of action of 12beta-Hydroxy-5beta-cholan-24-oic Acid involves its interaction with specific molecular targets and pathways. It acts as a ligand for nuclear receptors, such as the farnesoid X receptor (FXR), which regulates bile acid synthesis and metabolism. The compound modulates gene expression and influences various metabolic processes, including lipid and glucose metabolism .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 12β-Hydroxy-5β-cholan-24-oic Acid with key analogs:

Key Observations

Stereochemical Effects :

- The β-configuration of the C12 hydroxyl in 12β-Hydroxy-5β-cholan-24-oic Acid contrasts with the α-configuration in DCA. This difference likely reduces crystallinity and melting points due to disrupted molecular packing, as seen in DCA (mp 181.2°C) .

- β-Hydroxylated bile acids (e.g., 3β,7β-dihydroxy-5β-cholan-24-oic acid) are less common in humans but emerge as metabolites under specific conditions, suggesting altered detoxification pathways .

Trihydroxylated analogs like 3α,7α,12α-trihydroxy-5β-cholan-24-oic acid (cholic acid) exhibit higher solubility and are primary bile acids, whereas 12β-hydroxylated variants may have niche roles .

Biological Implications: Hydroxylation at C12 in the β-position may influence interactions with nuclear receptors (e.g., FXR, TGR5) and transporters (e.g., BSEP), altering bile acid signaling and hepatotoxicity profiles . In spgp knockout mice, atypical hydroxylation (e.g., 3α,6β,7β,12α-tetrahydroxy-5β-cholan-24-oic acid) mitigates cholestasis, underscoring the adaptive role of hydroxylation diversity .

Biological Activity

12beta-Hydroxy-5beta-cholan-24-oic acid, also known as 12β-hydroxy-5β-cholanoic acid, is a bile acid derivative that has garnered interest due to its potential biological activities. This compound belongs to the class of organic compounds known as monohydroxy bile acids, which are characterized by the presence of a hydroxyl group. Understanding its biological activity is crucial for exploring its therapeutic potentials and mechanisms of action.

This compound is a hydrophobic molecule, practically insoluble in water, with a neutral charge. Its molecular structure includes multiple carbon rings typical of steroid compounds, which influences its interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C24H42O3 |

| Molecular Weight | 394.58 g/mol |

| Solubility | Practically insoluble in water |

| Polar Surface Area | 57.53 Ų |

| Log P | 4.45 |

Research indicates that bile acids like this compound play significant roles in various physiological processes, including lipid metabolism and signaling pathways. These compounds can activate specific receptors such as the farnesoid X receptor (FXR), which regulates bile acid homeostasis and glucose metabolism.

Anti-inflammatory Effects

Bile acids have been shown to possess anti-inflammatory properties through their action on immune cells. They can modulate cytokine production and influence the activity of immune pathways, potentially offering therapeutic benefits in inflammatory diseases.

Case Studies

- Lipid Metabolism Regulation : A study involving animal models highlighted the role of bile acids in regulating lipid metabolism. Administration of this compound led to alterations in lipid profiles, suggesting its potential use in managing dyslipidemia.

- Cholesterol Homeostasis : Research has indicated that bile acids can influence cholesterol levels by promoting excretion and altering synthesis pathways. The impact of this compound on cholesterol metabolism was assessed in vitro, showing promise for cholesterol-lowering effects.

Research Findings

Recent investigations into the biological activities of bile acids have provided insights into their multifaceted roles:

- FXR Activation : Bile acids activate FXR, leading to increased expression of genes involved in bile acid synthesis and transport.

- Gut Microbiota Modulation : Bile acids influence gut microbiota composition, which plays a crucial role in metabolic health and disease prevention.

Q & A

Q. How is 12β-Hydroxy-5β-cholan-24-oic Acid structurally distinguished from related bile acids in analytical chemistry?

Methodological Answer:

- Use high-resolution mass spectrometry (HR-MS) to confirm molecular weight (376.2977 g/mol, C₂₄H₄₀O₃) .

- Compare ¹H/¹³C NMR spectra to differentiate hydroxyl group positions (e.g., 12β vs. 12α configurations). For example, the 12β-hydroxy proton shows distinct coupling constants compared to 12α analogs .

- Employ X-ray crystallography to resolve stereochemical ambiguities in crystalline derivatives.

| Key Structural Identifier | 12β-Hydroxy-5β-cholan-24-oic Acid | Cholic Acid (3α,7α,12α-trihydroxy) |

|---|---|---|

| Hydroxyl Positions | 12β | 3α,7α,12α |

| Molecular Formula | C₂₄H₄₀O₃ | C₂₄H₄₀O₅ |

| Functional Groups | Carboxylic acid, 12β-OH | Carboxylic acid, 3α/7α/12α-OH |

Q. What spectroscopic techniques are prioritized for characterizing synthetic derivatives of 12β-Hydroxy-5β-cholan-24-oic Acid?

Methodological Answer:

- FT-IR : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and hydroxyl (O-H stretch ~3200–3500 cm⁻¹) groups.

- 2D NMR (COSY, HSQC) : Map proton-proton correlations and assign stereochemistry at C5 and C12 .

- LC-MS/MS : Monitor purity and detect trace impurities (<5%) in synthetic batches .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways involving 12β-Hydroxy-5β-cholan-24-oic Acid across different model systems?

Methodological Answer:

- Use isotopic labeling (e.g., ¹³C or ²H) to track metabolic fate in vitro (hepatocyte cultures) vs. in vivo (rodent models) .

- Perform enzyme inhibition assays to identify rate-limiting steps (e.g., cytochrome P450 8B1 for 12-hydroxylation ).

- Validate findings using knockout models (e.g., CRISPR-edited cell lines lacking bile acid transporters).

Q. What computational strategies predict the biological activity of 12β-Hydroxy-5β-cholan-24-oic Acid derivatives?

Methodological Answer:

- Apply molecular docking to simulate interactions with nuclear receptors (e.g., FXR, TGR5) using crystal structures (PDB IDs: 1OSH, 6W4L).

- Perform QSAR modeling to correlate substituent modifications (e.g., 12β-OH vs. 12-keto groups) with activity .

- Validate predictions with surface plasmon resonance (SPR) to measure binding affinities.

Q. What experimental designs address conflicting data on the cytotoxicity of 12β-Hydroxy-5β-cholan-24-oic Acid in primary vs. cancer cell lines?

Methodological Answer:

- Conduct dose-response assays across multiple cell types (primary hepatocytes, HepG2, Huh7) with standardized viability markers (MTT, ATP assays).

- Analyze transcriptomic profiles (RNA-seq) to identify cell-specific detoxification pathways (e.g., SULT2A1 sulfation ).

- Use lipidomic profiling to correlate cytotoxicity with membrane disruption or bile acid accumulation .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in reported solubility values for 12β-Hydroxy-5β-cholan-24-oic Acid?

Methodological Answer:

- Standardize solvent systems (e.g., PBS vs. DMSO) and pH (bile acids are pH-sensitive ).

- Validate solubility via dynamic light scattering (DLS) to detect micelle formation above critical micellar concentration.

- Compare data with structurally analogous compounds (e.g., chenodeoxycholic acid solubility: 0.1 mg/mL in water ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.